molecular formula C6H8BrN3 B1387533 3-Bromo-5-(hydrazinylmethyl)pyridine CAS No. 1039922-32-1

3-Bromo-5-(hydrazinylmethyl)pyridine

Cat. No. B1387533
CAS RN: 1039922-32-1
M. Wt: 202.05 g/mol
InChI Key: MUXIPOKLTKCBJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-(hydrazinylmethyl)pyridine (3-BHP) is a synthetic compound that has been studied for its potential applications in the fields of medicinal chemistry, organic synthesis, and drug discovery. 3-BHP is a pyridine derivative that has been demonstrated to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been used in the synthesis of various pharmaceuticals, including antibacterial agents, antifungal agents, and anti-cancer drugs. 3-BHP has been shown to be a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammation-causing prostaglandins.

Mechanism of Action

3-Bromo-5-(hydrazinylmethyl)pyridine is a potent inhibitor of COX-2, an enzyme involved in the production of inflammation-causing prostaglandins. It binds to the active site of the enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins. By blocking the production of prostaglandins, 3-Bromo-5-(hydrazinylmethyl)pyridine reduces inflammation and pain.
Biochemical and Physiological Effects
3-Bromo-5-(hydrazinylmethyl)pyridine has been demonstrated to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. In studies of its anti-inflammatory effects, 3-Bromo-5-(hydrazinylmethyl)pyridine has been shown to reduce inflammation and pain by blocking the production of prostaglandins. It has also been shown to inhibit the growth of tumor cells and to possess antibacterial activity against a variety of bacteria.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Bromo-5-(hydrazinylmethyl)pyridine in laboratory experiments include its low cost, ease of synthesis, and wide range of biological activities. Additionally, 3-Bromo-5-(hydrazinylmethyl)pyridine is a potent inhibitor of COX-2, which makes it a useful tool for studying the role of COX-2 in inflammation and cancer. A limitation of using 3-Bromo-5-(hydrazinylmethyl)pyridine in laboratory experiments is that its mechanism of action is not completely understood.

Future Directions

The potential future directions for research on 3-Bromo-5-(hydrazinylmethyl)pyridine include further studies of its mechanism of action, its effects on other enzymes involved in inflammation and cancer, and its effects on drug metabolism, drug transport, and drug toxicity. Additionally, further studies could be conducted to investigate the potential applications of 3-Bromo-5-(hydrazinylmethyl)pyridine in the development of new pharmaceuticals, such as antibacterial agents, antifungal agents, and anti-cancer drugs. Finally, further studies could be conducted to investigate the potential therapeutic uses of 3-Bromo-5-(hydrazinylmethyl)pyridine in the treatment of inflammation and cancer.

Scientific Research Applications

3-Bromo-5-(hydrazinylmethyl)pyridine has been used in numerous scientific studies, including studies of its biological activity and mechanism of action. It has been used to investigate the role of COX-2 in inflammation and cancer, as well as the effects of 3-Bromo-5-(hydrazinylmethyl)pyridine on the immune system. It has also been used to study the synthesis of other pharmaceuticals, such as antibacterial agents, antifungal agents, and anti-cancer drugs. Additionally, 3-Bromo-5-(hydrazinylmethyl)pyridine has been used in studies of drug metabolism, drug transport, and drug toxicity.

properties

IUPAC Name

(5-bromopyridin-3-yl)methylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c7-6-1-5(3-10-8)2-9-4-6/h1-2,4,10H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXIPOKLTKCBJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)CNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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